6,7-Difluoronaphthalene-2-carbaldehyde
Description
Structure
3D Structure
Properties
Molecular Formula |
C11H6F2O |
|---|---|
Molecular Weight |
192.16 g/mol |
IUPAC Name |
6,7-difluoronaphthalene-2-carbaldehyde |
InChI |
InChI=1S/C11H6F2O/c12-10-4-8-2-1-7(6-14)3-9(8)5-11(10)13/h1-6H |
InChI Key |
CJMKRCDHULYJOT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=CC(=C(C=C2C=C1C=O)F)F |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 6,7 Difluoronaphthalene 2 Carbaldehyde and Precursors
Regioselective Fluorination Strategies for Naphthalene (B1677914) Ring Systems
The introduction of fluorine atoms into aromatic systems can dramatically alter their physical, chemical, and biological properties. Achieving specific substitution patterns, such as the 6,7-difluoro motif on a naphthalene ring, requires sophisticated synthetic approaches.
Directed Ortho-Metalation Approaches in Difluoronaphthalene Synthesis
Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. wikipedia.org This method relies on the use of a directing metalation group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. While direct C-H fluorination via DoM is challenging, this strategy is invaluable for introducing other functionalities that can be subsequently converted to fluorine.
For the synthesis of a 6,7-difluoronaphthalene precursor, one could envision a scenario starting with a naphthalene derivative bearing a DMG at a position that directs metalation to the desired carbons. For instance, a methoxy (B1213986) or an amide group can act as a DMG. wikipedia.org The subsequent aryllithium intermediate can then be reacted with an electrophilic fluorine source. However, the direct introduction of two adjacent fluorine atoms via DoM on a naphthalene ring is not a straightforward process and often requires a multi-step sequence.
A more plausible approach involves the use of DoM to introduce other halogens, such as bromine, which can then be subjected to halogen-exchange reactions.
Halogen-Dance and Related Rearrangement Reactions for Fluorine Placement
The halogen-dance reaction describes the base-catalyzed migration of a halogen atom to a more thermodynamically stable position on an aromatic ring. researchgate.net This rearrangement proceeds through a series of deprotonation and reprotonation steps, with the halogen "dancing" around the ring. While typically observed with bromine and iodine, its application for fluorine placement is less common due to the strength of the C-F bond.
However, the principles of thermodynamically driven rearrangements can be relevant. For instance, in a system with pre-existing fluorine, a bromo group could potentially be rearranged to a specific position before a subsequent fluorine introduction step. The sole driving force for this reaction is the attainment of a more stable aromatic anion intermediate. researchgate.net
A more practical approach for the synthesis of 6,7-difluoronaphthalene would involve classical methods such as the Balz-Schiemann reaction on a suitably substituted diaminonaphthalene precursor. wikipedia.org This reaction transforms a primary aromatic amine into an aryl fluoride (B91410) via a diazonium tetrafluoroborate (B81430) intermediate. wikipedia.org
Table 1: Comparison of Fluorination Strategies
| Strategy | Description | Advantages | Limitations |
| Directed Ortho-Metalation (DoM) | A directing group guides deprotonation and subsequent functionalization to the ortho position. | High regioselectivity. | Direct C-H fluorination is difficult; often requires multiple steps. |
| Halogen-Dance Reaction | Base-catalyzed migration of a halogen to a more stable position. | Can provide access to otherwise inaccessible isomers. | Primarily applicable to bromine and iodine; fluorine migration is rare. |
| Balz-Schiemann Reaction | Conversion of an amino group to a fluorine atom via a diazonium salt. | A reliable and well-established method for introducing fluorine. | Requires the synthesis of the corresponding amino precursor. |
| Nucleophilic Aromatic Substitution (SNAr) | Displacement of a leaving group by a fluoride source on an electron-deficient ring. | Effective for activated aromatic systems. | Requires a suitable leaving group and an electron-deficient naphthalene core. nih.govmasterorganicchemistry.com |
Formylation Reactions for Introducing the Carbaldehyde Moiety
The introduction of a carbaldehyde group onto an aromatic ring, known as formylation, is a fundamental transformation in organic synthesis. The choice of method is highly dependent on the electronic nature of the substrate.
Vilsmeier-Haack and Duff Formylation Adaptations for Fluorinated Naphthalenes
The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic compounds using a Vilsmeier reagent, typically generated from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). cambridge.orgnrochemistry.comchemistrysteps.com Similarly, the Duff reaction employs hexamine as the formyl source and is most effective for activated phenols. wikipedia.org
However, the presence of two electron-withdrawing fluorine atoms in 6,7-difluoronaphthalene renders the naphthalene ring electron-deficient. This deactivation poses a significant challenge for traditional electrophilic aromatic substitution reactions like the Vilsmeier-Haack and Duff reactions. organic-chemistry.orgchemeurope.com These reactions are generally inefficient for electron-poor substrates, often requiring harsh conditions and resulting in low yields. Adaptations, such as using trifluoroacetic acid as a solvent in the Duff reaction, can sometimes extend the scope to less activated systems. google.com
Table 2: Applicability of Vilsmeier-Haack and Duff Reactions to Difluoronaphthalene
| Reaction | Reagents | Typical Substrates | Applicability to 6,7-Difluoronaphthalene |
| Vilsmeier-Haack | DMF, POCl₃ | Electron-rich aromatics | Low, due to the electron-withdrawing nature of fluorine atoms. |
| Duff Reaction | Hexamine, acid | Activated phenols | Low, although modifications with stronger acids might show limited success. |
Organometallic Approaches (e.g., Lithiation-Formylation) for C-2 Functionalization
A more robust and regioselective method for the formylation of electron-deficient aromatic systems involves an organometallic approach. This strategy typically entails the generation of an aryllithium or Grignard reagent, which is then quenched with an electrophilic formylating agent such as DMF.
For the synthesis of 6,7-Difluoronaphthalene-2-carbaldehyde, a plausible precursor would be 2-bromo-6,7-difluoronaphthalene. This compound could be subjected to a lithium-halogen exchange reaction using an organolithium reagent like n-butyllithium or tert-butyllithium (B1211817) at low temperatures to generate the corresponding 2-lithio-6,7-difluoronaphthalene. Subsequent reaction with DMF would then furnish the desired this compound after acidic workup. This method offers excellent regiocontrol, as the position of the formyl group is determined by the initial position of the halogen.
Multistep Convergent and Divergent Synthetic Routes
The synthesis of complex molecules like this compound can be approached through either convergent or divergent strategies.
A convergent synthesis involves the independent synthesis of key fragments of the target molecule, which are then coupled together in the later stages of the synthesis. rsc.org For this compound, a convergent approach could involve the synthesis of a suitably substituted benzene (B151609) or naphthalene precursor that already contains some of the required functionalities, followed by a ring-forming reaction to construct the final naphthalene system.
A divergent synthesis , on the other hand, starts from a common intermediate that is then elaborated into a variety of related structures. nih.govnih.gov In the context of the target molecule, one could synthesize a key intermediate such as 2-bromo-6,7-difluoronaphthalene. This intermediate could then be used in a divergent manner to produce not only the target aldehyde (via lithiation-formylation) but also other 2-substituted derivatives by reacting the aryllithium species with different electrophiles.
Table 3: Proposed Divergent Synthesis from 2-Bromo-6,7-difluoronaphthalene
| Electrophile | Resulting Functional Group at C-2 |
| N,N-Dimethylformamide (DMF) | -CHO (Carbaldehyde) |
| Carbon dioxide (CO₂) | -COOH (Carboxylic acid) |
| Iodine (I₂) | -I (Iodide) |
| Chlorotrimethylsilane ((CH₃)₃SiCl) | -Si(CH₃)₃ (Trimethylsilyl) |
Strategies from Readily Available Fluorinated Benzene or Naphthalene Precursors
The construction of the 6,7-difluoronaphthalene skeleton is a critical step in the synthesis of the target carbaldehyde. A plausible and well-established approach is the Haworth synthesis, which builds the second aromatic ring onto a pre-existing benzene derivative. In this case, the synthesis would commence with a readily available fluorinated benzene precursor, such as 1,2-difluorobenzene (B135520).
The classical Haworth synthesis involves a sequence of reactions:
Friedel-Crafts Acylation: 1,2-difluorobenzene would be acylated with succinic anhydride (B1165640) in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃), to yield 3-(3,4-difluorobenzoyl)propanoic acid.
Clemmensen Reduction: The keto group of the resulting acid is then reduced to a methylene (B1212753) group using zinc amalgam and hydrochloric acid, affording 4-(3,4-difluorophenyl)butanoic acid.
Intramolecular Friedel-Crafts Acylation (Ring Closure): The butanoic acid derivative is treated with a strong acid, such as concentrated sulfuric acid or polyphosphoric acid, to induce an intramolecular acylation, forming 6,7-difluoro-3,4-dihydronaphthalen-1(2H)-one (α-tetralone derivative).
Clemmensen Reduction: A second Clemmensen reduction converts the ketone to 6,7-difluoro-1,2,3,4-tetrahydronaphthalene (tetralin derivative).
Dehydrogenation/Aromatization: The final step to form the naphthalene ring is the dehydrogenation of the tetralin derivative, typically using a catalyst such as palladium on carbon (Pd/C) at elevated temperatures, to yield 6,7-difluoronaphthalene.
Once the 6,7-difluoronaphthalene core is synthesized, the next crucial step is the introduction of the carbaldehyde group at the 2-position. Due to the electron-withdrawing nature of the fluorine atoms, the naphthalene ring is deactivated towards electrophilic substitution. Therefore, powerful formylation methods are required. Two primary methods are considered: the Vilsmeier-Haack reaction and the Rieche formylation.
Vilsmeier-Haack Reaction: This reaction utilizes a Vilsmeier reagent, typically generated from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). researchgate.netscranton.edudynamicscience.com.au While effective for electron-rich aromatics, its application to electron-deficient systems like 6,7-difluoronaphthalene may require harsh reaction conditions. researchgate.net The regioselectivity of the formylation would be directed by the existing substituents, with the 2-position being a likely target.
Rieche Formylation: This method employs dichloromethyl methyl ether in the presence of a strong Lewis acid, such as titanium tetrachloride (TiCl₄) or tin tetrachloride (SnCl₄). commonorganicchemistry.comquora.com The Rieche formylation is generally more suitable for less reactive aromatic compounds and could provide a more efficient route to this compound. nih.govmdpi.com
The regioselectivity of electrophilic substitution on naphthalene systems is a key consideration. For a 2,3-disubstituted naphthalene (analogous to the 6,7-substitution pattern), electrophilic attack is generally favored at the 1, 4, 5, or 8 positions. However, the specific electronic effects of the fluoro groups and steric hindrance will ultimately determine the position of formylation.
Optimization of Reaction Conditions for Yield and Selectivity
Optimizing the reaction conditions for both the synthesis of the 6,7-difluoronaphthalene precursor and its subsequent formylation is paramount for achieving high yields and the desired regioselectivity.
For the Haworth synthesis , each step can be optimized. In the Friedel-Crafts acylation, the choice of Lewis acid, solvent, and reaction temperature can significantly influence the yield and minimize side reactions. Similarly, the efficiency of the Clemmensen reductions and the final dehydrogenation step can be enhanced by careful selection of reagents and reaction parameters.
In the formylation step , the choice between the Vilsmeier-Haack and Rieche reactions will be a critical optimization point.
| Parameter | Vilsmeier-Haack Optimization | Rieche Formylation Optimization |
| Reagent Stoichiometry | Varying the molar ratio of the Vilsmeier reagent to the difluoronaphthalene substrate can control the extent of formylation and minimize the formation of byproducts. | The ratio of dichloromethyl methyl ether and the Lewis acid to the substrate is crucial for driving the reaction to completion while avoiding undesired side reactions. |
| Lewis Acid | Not applicable in the standard procedure. | The choice of Lewis acid (e.g., TiCl₄, SnCl₄, AlCl₃) can significantly impact the reactivity and selectivity. TiCl₄ is often effective for deactivated substrates. mdpi.com |
| Solvent | The reaction is often carried out in an excess of DMF or in a non-polar solvent like dichloromethane (B109758). | Anhydrous, non-coordinating solvents such as dichloromethane or dichloroethane are typically used to prevent decomposition of the reagents. |
| Temperature | Reaction temperatures can range from room temperature to elevated temperatures, depending on the reactivity of the substrate. For deactivated systems, higher temperatures may be necessary. | Reactions are often initiated at low temperatures (e.g., 0 °C) and then allowed to warm to room temperature to control the initial exothermic reaction. |
| Reaction Time | Monitoring the reaction progress by techniques like TLC or GC-MS is essential to determine the optimal reaction time to maximize product formation and minimize degradation. | Similar to the Vilsmeier-Haack reaction, monitoring is key to determining the point of maximum conversion. |
Table 1: Key Parameters for the Optimization of Formylation Reactions
Green Chemistry Principles in the Synthesis of this compound
Incorporating green chemistry principles into the synthesis of this compound is essential for developing sustainable and environmentally responsible manufacturing processes.
Solvent-Free and Catalytic Formylation Methods
Traditional formylation methods often rely on stoichiometric amounts of hazardous reagents and large volumes of volatile organic solvents. Greener alternatives aim to reduce or eliminate the use of these substances.
Solvent-Free Vilsmeier-Haack Reaction: Research has demonstrated the feasibility of performing the Vilsmeier-Haack reaction under solvent-free conditions, often facilitated by microwave irradiation or mechanical grinding. researchgate.netyoutube.comresearchgate.net These methods can lead to significantly reduced reaction times, higher yields, and a cleaner reaction profile by minimizing the use of hazardous solvents like phosphorus oxychloride. researchgate.net Microwave-assisted organic synthesis, in particular, has emerged as a powerful tool for accelerating reactions and improving energy efficiency. nih.govoatext.comresearchgate.net
Catalytic Formylation: The development of catalytic formylation methods is a key goal in green chemistry. While direct catalytic formylation of unactivated aromatic C-H bonds remains a challenge, research into catalytic systems, for instance, those based on iron(III) for carbonyl-olefin metathesis, points towards future possibilities for more sustainable aldehyde syntheses. researchgate.net For the synthesis of the naphthalene precursor, catalytic dehydrogenation using Pd/C is already a standard and relatively green method.
Chemical Reactivity and Organic Transformations of 6,7 Difluoronaphthalene 2 Carbaldehyde
Nucleophilic Addition Reactions at the Carbaldehyde Carbonyl
The carbonyl group in 6,7-Difluoronaphthalene-2-carbaldehyde is a key site for nucleophilic attack, leading to the formation of a variety of addition products. These reactions are fundamental in synthetic organic chemistry for the construction of more complex molecular architectures.
The reduction of the aldehyde functionality in this compound to a primary alcohol is a common and straightforward transformation. This is typically achieved using hydride reducing agents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). masterorganicchemistry.comkhanacademy.org The reaction involves the nucleophilic addition of a hydride ion (H⁻) to the electrophilic carbonyl carbon, followed by protonation of the resulting alkoxide intermediate during workup to yield (6,7-Difluoronaphthalen-2-yl)methanol. masterorganicchemistry.comorientjchem.org
The general scheme for this reduction is as follows:
Reactant: this compound
Reagent: Sodium Borohydride (NaBH₄) in a protic solvent like methanol (B129727) or ethanol.
Product: (6,7-Difluoronaphthalen-2-yl)methanol
This transformation is highly efficient and selective for the aldehyde group, typically without affecting the aromatic fluorine substituents under standard conditions.
Table 1: Hydride Reduction of this compound
| Reactant | Reagent | Product | Alcohol Type |
| This compound | Sodium Borohydride (NaBH₄) | (6,7-Difluoronaphthalen-2-yl)methanol | Primary |
| This compound | Lithium Aluminum Hydride (LiAlH₄) | (6,7-Difluoronaphthalen-2-yl)methanol | Primary |
The reaction of this compound with organometallic reagents, such as Grignard reagents (R-MgX) and organolithium reagents (R-Li), provides a powerful method for the formation of new carbon-carbon bonds and the synthesis of secondary alcohols. wikipedia.orgmasterorganicchemistry.com In these reactions, the organometallic reagent acts as a potent nucleophile, attacking the carbonyl carbon. masterorganicchemistry.com Subsequent acidic workup protonates the intermediate alkoxide to afford the corresponding secondary alcohol. libretexts.org
For instance, the reaction with methylmagnesium bromide would yield 1-(6,7-Difluoronaphthalen-2-yl)ethanol. The choice of the organometallic reagent allows for the introduction of a wide variety of alkyl, aryl, or vinyl groups.
Table 2: Addition of Organometallic Reagents to this compound
| Reactant | Organometallic Reagent | Intermediate | Product | Alcohol Type |
| This compound | Methylmagnesium Bromide (CH₃MgBr) | Magnesium Alkoxide | 1-(6,7-Difluoronaphthalen-2-yl)ethanol | Secondary |
| This compound | Phenyllithium (C₆H₅Li) | Lithium Alkoxide | (6,7-Difluoronaphthalen-2-yl)(phenyl)methanol | Secondary |
The addition of a cyanide anion to this compound results in the formation of a cyanohydrin, specifically 2-hydroxy-2-(6,7-difluoronaphthalen-2-yl)acetonitrile. chemistrysteps.comwikipedia.org This reaction is typically catalyzed by a base and involves the nucleophilic attack of the cyanide ion on the carbonyl carbon. libretexts.org Common cyanide sources include hydrogen cyanide (HCN) with a catalytic amount of base, or salts such as sodium cyanide (NaCN) or potassium cyanide (KCN). wikipedia.org Trimethylsilyl cyanide can also be employed. wikipedia.org
Cyanohydrins are versatile synthetic intermediates. chemistrysteps.com The nitrile group can be hydrolyzed to a carboxylic acid, creating an α-hydroxy acid. Alternatively, the nitrile can be reduced to a primary amine, forming a β-amino alcohol.
Table 3: Cyanohydrin Formation and Potential Conversions
| Reactant | Reagent(s) | Initial Product | Subsequent Product (Example) |
| This compound | NaCN, H⁺ | 2-hydroxy-2-(6,7-difluoronaphthalen-2-yl)acetonitrile | 2-hydroxy-2-(6,7-difluoronaphthalen-2-yl)acetic acid (via hydrolysis) |
| This compound | KCN, H⁺ | 2-hydroxy-2-(6,7-difluoronaphthalen-2-yl)acetonitrile | 2-amino-1-(6,7-difluoronaphthalen-2-yl)ethanol (via reduction) |
Condensation and Imine Formation Reactions
Condensation reactions of this compound with nitrogen nucleophiles or active methylene (B1212753) compounds are important for the synthesis of imines and the extension of the carbon skeleton, respectively.
This compound readily undergoes condensation reactions with primary amines to form imines, commonly known as Schiff bases. masterorganicchemistry.comthieme-connect.de This reaction involves the nucleophilic addition of the amine to the carbonyl group, followed by the elimination of a water molecule. nih.gov The formation of the C=N double bond is a key characteristic of these compounds. wu.ac.th
Schiff bases derived from naphthaldehyde derivatives have been investigated for their diverse chemical and biological properties. semanticscholar.orgnih.govresearchgate.net The properties of the resulting Schiff base, such as its stability and electronic characteristics, can be tuned by varying the substituent on the primary amine. These imines can participate in further reactions, such as reduction to secondary amines or acting as ligands for metal complexes. mdpi.com
Table 4: Representative Schiff Base Formations
| Reactant 1 | Reactant 2 (Primary Amine) | Product (Schiff Base) |
| This compound | Aniline (B41778) | N-((6,7-difluoronaphthalen-2-yl)methylene)aniline |
| This compound | Benzylamine | N-((6,7-difluoronaphthalen-2-yl)methylene)-1-phenylmethanamine |
The Knoevenagel condensation is a carbon-carbon bond-forming reaction between an aldehyde and an active methylene compound, typically catalyzed by a weak base. bhu.ac.in this compound can react with compounds such as malononitrile (B47326) or ethyl cyanoacetate (B8463686) in a Knoevenagel condensation to yield substituted alkenes. researchgate.netnih.gov
This reaction proceeds via the formation of a carbanion from the active methylene compound, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. Subsequent dehydration leads to the formation of a new carbon-carbon double bond. scielo.org.mx The electron-withdrawing groups on the active methylene compound are crucial for the acidity of the methylene protons and the stability of the carbanion intermediate. The products of these reactions, such as 2-((6,7-difluoronaphthalen-2-yl)methylene)malononitrile, are often highly conjugated systems. nih.gov
Table 5: Knoevenagel Condensation Reactions
| Reactant 1 | Reactant 2 (Active Methylene Compound) | Catalyst (Example) | Product |
| This compound | Malononitrile | Piperidine | 2-((6,7-difluoronaphthalen-2-yl)methylene)malononitrile |
| This compound | Ethyl Cyanoacetate | Ammonium Acetate | Ethyl 2-cyano-3-(6,7-difluoronaphthalen-2-yl)acrylate |
Aldol (B89426) and Related Cross-Coupling Reactions
The carbaldehyde group of this compound is a key site for carbon-carbon bond formation through aldol and related cross-coupling reactions. In a typical aldol condensation, the aldehyde can react with an enolate, generated from a ketone or another aldehyde, to form a β-hydroxy carbonyl compound. This initial aldol addition product can subsequently undergo dehydration, often promoted by heat or acid/base catalysis, to yield an α,β-unsaturated carbonyl compound. thieme-connect.de
The reactivity of the aldehyde in these condensations is influenced by the electronic properties of the difluoronaphthalene ring. Electron-withdrawing groups, such as the fluorine atoms present in this molecule, can enhance the electrophilicity of the carbonyl carbon, potentially increasing its reactivity towards nucleophilic attack by an enolate. oregonstate.edu However, the steric bulk of the naphthalene (B1677914) system may also play a role in the reaction kinetics.
Cross-coupling reactions, while a broad category, can also be envisaged at the carbaldehyde position, though transformations of the aromatic C-F or C-H bonds are more common in the literature for related halo-aromatic compounds.
Electrophilic Aromatic Substitution on the Fluorinated Naphthalene Core
The fluorinated naphthalene core of this compound is generally deactivated towards electrophilic aromatic substitution due to the strong electron-withdrawing inductive effects of the two fluorine atoms and the carbaldehyde group. wikipedia.org Both fluorine and the aldehyde group decrease the electron density of the aromatic rings, making them less susceptible to attack by electrophiles.
The directing effects of the substituents are crucial in determining the regioselectivity of any potential substitution. Halogens, including fluorine, are typically ortho-, para-directing, while the carbaldehyde group is a meta-director. libretexts.org In the case of this compound, the interplay of these directing effects on the two rings of the naphthalene system will dictate the position of incoming electrophiles.
Nitration and Bromination Regioselectivity on Difluoronaphthalenes
Nitration and bromination are classic examples of electrophilic aromatic substitution. For naphthalene itself, nitration typically occurs at the α-position (C1 or C4) under kinetic control. youtube.com However, the presence of deactivating groups alters this preference. In the case of naphthalenes bearing electron-withdrawing groups, the position of substitution is directed to the ring that is less deactivated. guidechem.comresearchgate.netstackexchange.com
For this compound, the ring containing the fluorine atoms (and not the aldehyde) would be expected to be more reactive towards electrophiles, despite being deactivated. The fluorine atoms at C6 and C7 would direct an incoming electrophile to their ortho and para positions. The C5 and C8 positions are ortho to the fluorine atoms. The aldehyde at C2 deactivates the other ring. Therefore, nitration or bromination would be predicted to occur preferentially at the C5 or C8 positions. Steric hindrance could also influence the final product distribution. youtube.com
Acylation and Other Arylation Processes
Friedel-Crafts acylation is another important electrophilic aromatic substitution reaction. However, it is generally unsuccessful on strongly deactivated aromatic rings. stackexchange.com Given that this compound contains three deactivating groups, it is expected to be highly unreactive under standard Friedel-Crafts acylation conditions. The reaction would likely require harsh conditions and may result in low yields or no reaction at all.
Oxidation and Reduction Chemistry of the Carbaldehyde Group
The carbaldehyde group is readily susceptible to both oxidation and reduction, providing pathways to other important functional groups.
Selective Oxidation to Carboxylic Acid Derivatives
The aldehyde group of this compound can be selectively oxidized to the corresponding carboxylic acid, 6,7-Difluoronaphthalene-2-carboxylic acid. A variety of oxidizing agents can achieve this transformation. Common laboratory reagents for the oxidation of aromatic aldehydes include potassium permanganate (B83412) (KMnO₄), chromic acid (H₂CrO₄), and milder reagents like silver oxide (Ag₂O) or hydrogen peroxide. rsc.org The choice of reagent can be critical to avoid unwanted side reactions on the difluoronaphthalene ring.
| Reagent | Product |
| Potassium Permanganate (KMnO₄) | 6,7-Difluoronaphthalene-2-carboxylic acid |
| Chromic Acid (H₂CrO₄) | 6,7-Difluoronaphthalene-2-carboxylic acid |
| Silver Oxide (Ag₂O) | 6,7-Difluoronaphthalene-2-carboxylic acid |
Selective Reduction to Primary Alcohols and Methyl Groups
The carbaldehyde can be selectively reduced to a primary alcohol, (6,7-Difluoronaphthalen-2-yl)methanol. This is commonly achieved using hydride reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). rsc.org Sodium borohydride is a milder reagent and is generally preferred for the reduction of aldehydes and ketones due to its greater functional group tolerance.
| Reagent | Product |
| Sodium Borohydride (NaBH₄) | (6,7-Difluoronaphthalen-2-yl)methanol |
| Lithium Aluminum Hydride (LiAlH₄) | (6,7-Difluoronaphthalen-2-yl)methanol |
Furthermore, the complete reduction of the carbaldehyde group to a methyl group, to yield 6,7-difluoro-2-methylnaphthalene, can be accomplished through methods such as the Wolff-Kishner or Clemmensen reductions. The Wolff-Kishner reduction involves the formation of a hydrazone intermediate followed by treatment with a strong base at high temperatures. The Clemmensen reduction employs a zinc-mercury amalgam in concentrated hydrochloric acid. The choice between these methods often depends on the stability of the substrate to acidic or basic conditions.
| Reaction | Reagents | Product |
| Wolff-Kishner Reduction | H₂NNH₂, KOH, heat | 6,7-difluoro-2-methylnaphthalene |
| Clemmensen Reduction | Zn(Hg), HCl | 6,7-difluoro-2-methylnaphthalene |
Spectroscopic Characterization Techniques in the Structural Elucidation and Analysis of 6,7 Difluoronaphthalene 2 Carbaldehyde and Its Derivatives
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for determining the detailed molecular structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment, connectivity, and spatial relationships of atoms within a molecule.
High-resolution ¹H NMR spectroscopy provides precise information about the number and chemical environment of protons in a molecule. For 6,7-Difluoronaphthalene-2-carbaldehyde, the ¹H NMR spectrum is expected to show distinct signals for the aldehyde proton and the five aromatic protons on the naphthalene (B1677914) ring.
The aldehyde proton (CHO) is highly deshielded and is anticipated to appear as a singlet in the downfield region of the spectrum, typically between δ 9.8 and 10.4 ppm. This significant downfield shift is characteristic of protons directly attached to a carbonyl carbon.
The aromatic protons will appear in the region of δ 7.5-8.5 ppm. Their exact chemical shifts and multiplicities are influenced by the positions of the electron-withdrawing fluorine and aldehyde substituents. The proton at the C1 position, being adjacent to the aldehyde group, is expected to be the most deshielded of the ring protons. Protons on the fluorinated ring (H5 and H8) will exhibit coupling to the adjacent fluorine atoms (³J H-F), leading to additional splitting in their signals. For instance, the spectrum for the related compound 1-naphthaldehyde (B104281) shows aromatic protons in the range of 7.47 to 9.20 ppm, with the aldehyde proton at 10.28 ppm. chemicalbook.comrsc.org
Table 1: Predicted ¹H NMR Chemical Shifts (δ) and Multiplicities for this compound
| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Notes |
|---|---|---|---|
| CHO | 9.8 – 10.4 | s (singlet) | Characteristic aldehyde proton. |
| H1 | 8.2 – 8.5 | s or d | Deshielded by adjacent CHO group. |
| H3 | 7.9 – 8.1 | d (doublet) | Coupled to H4. |
| H4 | 7.6 – 7.8 | d (doublet) | Coupled to H3. |
| H5 | 7.7 – 7.9 | d or dd | Coupled to H-F at C6. |
| H8 | 7.7 – 7.9 | d or dd | Coupled to H-F at C7. |
¹³C NMR spectroscopy maps the carbon framework of a molecule. Due to the low natural abundance of the ¹³C isotope, spectra are typically recorded with proton decoupling, resulting in a spectrum where each unique carbon atom appears as a single line.
For this compound, eleven distinct signals are expected. The carbonyl carbon of the aldehyde group is the most deshielded, with a characteristic chemical shift in the range of δ 190-194 ppm. rsc.org The aromatic carbons typically appear between δ 110-155 ppm. oregonstate.eduwisc.edu The carbons directly bonded to the highly electronegative fluorine atoms (C6 and C7) will show large one-bond carbon-fluorine coupling constants (¹J C-F), which are a key diagnostic feature. Other carbons in the ring will also exhibit smaller two- and three-bond couplings to fluorine. The quaternary carbons (C2, C4a, C6, C7, C8a) are often identifiable by their lower intensity compared to protonated carbons.
Table 2: Predicted ¹³C NMR Chemical Shifts (δ) for this compound
| Carbon | Predicted Chemical Shift (ppm) | Notes |
|---|---|---|
| CHO | 190 – 194 | Aldehyde carbonyl carbon. |
| C1, C3, C4, C5, C8 | 120 – 135 | Protonated aromatic carbons. |
| C2, C4a, C8a | 130 – 140 | Non-fluorinated quaternary carbons. |
| C6, C7 | 145 – 155 (doublets) | Fluorinated carbons, show large ¹J C-F coupling. |
¹⁹F NMR is a highly sensitive technique for analyzing fluorine-containing compounds. alfa-chemistry.com The chemical shifts in ¹⁹F NMR are very sensitive to the electronic environment, covering a wide range. ucsb.educolorado.edu For this compound, the two fluorine atoms are chemically non-equivalent due to the substitution pattern of the naphthalene ring. Therefore, two distinct signals are expected in the ¹⁹F NMR spectrum.
The chemical shifts for aromatic fluorine atoms typically appear in the range of δ -100 to -160 ppm relative to a CFCl₃ standard. The signals for F6 and F7 would likely appear as complex multiplets due to mutual fluorine-fluorine coupling (³J F-F) and couplings to nearby protons (³J H-F and ⁴J H-F). The analysis of these coupling patterns is crucial for confirming the substitution pattern on the aromatic ring.
While 1D NMR spectra provide essential data, 2D NMR experiments are often necessary to assemble the complete molecular structure by establishing through-bond connectivities. tandfonline.com
COSY (Correlation Spectroscopy): This ¹H-¹H correlation experiment identifies protons that are coupled to each other, typically those on adjacent carbons. For this compound, a COSY spectrum would show a cross-peak between H3 and H4, confirming their adjacent relationship. It would also help to trace the connectivity of the other protons within the spin systems of each ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached. It is invaluable for assigning the signals in the ¹³C NMR spectrum. For example, the proton signal for H1 would show a cross-peak to the C1 signal, H3 to C3, and so on, for all protonated carbons.
Vibrational Spectroscopy: Infrared (IR) and Raman Studies
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.
The most prominent feature in the IR spectrum of this compound is the intense absorption band corresponding to the carbonyl (C=O) stretching vibration. orgchemboulder.com For aldehydes where the carbonyl group is conjugated with an aromatic ring, this band typically appears in the region of 1710-1685 cm⁻¹. scribd.comlibretexts.org Conjugation delocalizes the pi-electrons of the carbonyl bond, giving it slightly more single-bond character and thus lowering its vibrational frequency compared to a saturated aldehyde (typically 1740-1720 cm⁻¹). libretexts.orgpg.edu.pl
The presence of two electron-withdrawing fluorine atoms on the naphthalene ring is expected to influence the carbonyl stretching frequency. The strong inductive effect (-I) of fluorine withdraws electron density from the ring, which can slightly counteract the resonance effect of the aromatic system on the carbonyl group. This withdrawal of electron density tends to strengthen the C=O bond, potentially shifting its stretching frequency to a slightly higher wavenumber (e.g., 1700-1715 cm⁻¹) compared to an unsubstituted naphthaldehyde.
Other characteristic bands in the IR spectrum would include the C-H stretching of the aldehyde group, which typically appears as two weak bands around 2850 and 2750 cm⁻¹, and the aromatic C-H stretching vibrations above 3000 cm⁻¹. libretexts.org Strong bands corresponding to C-F stretching vibrations are also expected in the fingerprint region, typically between 1300 and 1100 cm⁻¹.
Table 3: Key Predicted IR Absorption Bands for this compound
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| Aromatic C-H Stretch | 3100 – 3000 | Medium |
| Aldehyde C-H Stretch | 2880 – 2820 and 2780 – 2720 | Weak (two bands) |
| Carbonyl (C=O) Stretch | 1715 – 1700 | Strong, Sharp |
| Aromatic C=C Stretch | 1620 – 1450 | Medium to Strong |
| C-F Stretch | 1300 – 1100 | Strong |
Fluorine-Related Vibrational Modes
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is instrumental in identifying the functional groups within a molecule by detecting their characteristic vibrations. For this compound, the vibrations involving the fluorine atoms are of particular interest.
The carbon-fluorine (C-F) bond gives rise to distinct vibrational modes. The C-F stretching vibrations are typically strong in IR spectra and appear in the region of 1000-1400 cm⁻¹. Due to the high electronegativity of fluorine, this bond is highly polarized, resulting in a strong absorption band. In an aromatic system like a difluoronaphthalene derivative, the exact position of these bands can be influenced by coupling with other ring vibrations. It is expected that this compound would exhibit multiple strong bands in this region corresponding to the symmetric and asymmetric stretching of the two C-F bonds.
Bending vibrations involving the C-F bond occur at lower frequencies, typically below 600 cm⁻¹. These modes are often weaker and can be found in the fingerprint region of the IR spectrum, which is generally complex. libretexts.org Raman spectroscopy can also be a valuable tool, as C-F vibrations, while strong in IR, may show variable intensity in Raman spectra, providing complementary information. mdpi.comresearchgate.net The analysis of these fluorine-related modes is crucial for confirming the presence and substitution pattern of fluorine on the naphthalene ring.
In addition to the C-F modes, other characteristic vibrations for this compound would include the aldehyde C=O stretch (around 1700-1730 cm⁻¹), aldehyde C-H stretch (two weak bands around 2720 and 2820 cm⁻¹), and aromatic C=C and C-H stretching and bending modes. vscht.czmsu.edu
Table 1: Predicted Key Vibrational Modes for this compound
| Vibrational Mode | Predicted Wavenumber Range (cm⁻¹) | Expected Intensity (IR) |
|---|---|---|
| Aromatic C-H Stretch | 3100-3000 | Medium-Weak |
| Aldehyde C-H Stretch | 2830-2695 | Weak |
| Carbonyl (C=O) Stretch | 1730-1700 | Strong |
| Aromatic C=C Stretch | 1600-1400 | Medium-Weak |
| C-F Stretch | 1400-1000 | Strong |
| Aromatic C-H Bending | 1000-650 | Medium-Strong |
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is indispensable for determining the molecular weight of a compound and deducing its structure from fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, which allows for the determination of its elemental formula. The molecular formula of this compound is C₁₁H₆F₂O. Using the exact masses of the most abundant isotopes (C: 12.000000, H: 1.007825, F: 18.998403, O: 15.994915), the calculated monoisotopic mass of the molecular ion [M]⁺ is 192.0386.
HRMS can measure this value to within a few parts per million (ppm), allowing for unambiguous confirmation of the elemental composition and distinguishing it from other isomers or compounds with the same nominal mass.
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identification
Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of GC with the detection power of MS. In a GC-MS analysis of this compound, the compound would first travel through a GC column, and its retention time would be a characteristic property used for identification and purity assessment. A pure sample should ideally show a single major peak. nih.gov
Upon entering the mass spectrometer (typically using Electron Ionization - EI), the molecule is ionized and fragmented. The resulting mass spectrum serves as a molecular fingerprint. For this compound, the following fragmentation patterns are expected:
Molecular Ion Peak ([M]⁺): A prominent peak at m/z = 192, corresponding to the intact radical cation. Aromatic systems are stable and often show a clear molecular ion peak. researchgate.net
Loss of a Hydrogen Radical ([M-H]⁺): A peak at m/z = 191, resulting from the loss of the aldehydic hydrogen.
Loss of Carbon Monoxide ([M-CHO]⁺): A peak at m/z = 163, due to the characteristic loss of the formyl group (-CHO) as carbon monoxide (CO), leaving a difluoronaphthyl cation. This is a very common fragmentation pathway for aromatic aldehydes.
Loss of Fluorine ([M-F]⁺): A peak at m/z = 173 from the loss of a fluorine atom. whitman.eduwhitman.edu
Loss of HF ([M-HF]⁺): A peak at m/z = 172 from the elimination of hydrogen fluoride (B91410). whitman.eduwhitman.edu
Table 2: Predicted Key Mass Fragments for this compound
| m/z | Identity | Notes |
|---|---|---|
| 192 | [C₁₁H₆F₂O]⁺ | Molecular Ion (M⁺) |
| 191 | [C₁₁H₅F₂O]⁺ | Loss of H radical |
| 173 | [C₁₁H₆FO]⁺ | Loss of F radical |
| 163 | [C₁₀H₅F₂]⁺ | Loss of CHO radical |
Electronic Absorption Spectroscopy: UV-Vis Characterization
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions, which corresponds to electronic transitions within a molecule. For aromatic compounds like this compound, the most significant transitions are π-π*.
π-π Transitions and Fluorine Substitution Effects*
The naphthalene core of the molecule contains a delocalized system of 10 π-electrons. The absorption of UV radiation excites these electrons from lower-energy bonding (π) orbitals to higher-energy anti-bonding (π*) orbitals. Naphthalene itself exhibits strong absorptions around 220 nm, a structured band around 275 nm, and a weaker, structured band around 312 nm. kyushu-u.ac.jpaanda.org
The presence of substituents on the naphthalene ring alters the energies of the molecular orbitals and thus shifts the absorption maxima (λ_max).
Aldehyde Group (-CHO): The carbonyl group is a chromophore that extends the conjugation of the aromatic system. This typically causes a bathochromic shift (a shift to longer wavelengths) of the π-π* transitions compared to the parent naphthalene.
For this compound, the UV-Vis spectrum is expected to show intense π-π* absorption bands characteristic of a substituted naphthalene system, likely at wavelengths greater than 220 nm. aanda.orgaanda.org The spectrum of a similar compound, 2-hydroxy-6-nitro-1-naphthaldehyde, shows absorption bands at 295 and 340 nm in acetonitrile. researchgate.net It is reasonable to expect this compound to have absorption maxima in a similar region.
X-ray Diffraction Analysis of Crystalline Derivatives (if available)
X-ray diffraction (XRD) on a single crystal is the definitive method for determining the three-dimensional arrangement of atoms in a solid, providing precise information on bond lengths, bond angles, and intermolecular interactions.
As of this writing, a published crystal structure for this compound could not be located in the searched literature. However, if a suitable crystal were obtained, XRD analysis would reveal key structural details. researchgate.net For example, it would confirm the planarity of the naphthalene ring system and provide the precise bond lengths of the C-F, C=O, and aromatic C-C bonds. Furthermore, it would elucidate the packing of molecules in the crystal lattice, revealing any intermolecular interactions such as π-π stacking or C-H···O and C-H···F hydrogen bonds, which govern the material's bulk properties. Studies on other naphthalene derivatives have shown how these weak interactions dictate the crystal packing. mdpi.commdpi.com
Solid-State Molecular Conformation and Packing
A comprehensive search of scientific literature and public databases has revealed no available single-crystal X-ray diffraction data for the specific compound this compound or its immediate derivatives. Consequently, a detailed analysis of its solid-state molecular conformation and crystal packing, including specific unit cell parameters, bond lengths, torsion angles, and intermolecular interactions, cannot be provided at this time.
While crystallographic studies on related fluorinated naphthalene compounds and other naphthalene-2-carbaldehyde derivatives exist, direct extrapolation of these findings to this compound would be speculative. The precise positions of the fluorine atoms and the carbaldehyde group on the naphthalene core are critical in determining the molecule's electronic distribution, steric profile, and, ultimately, its preferred packing arrangement in the solid state.
General principles observed in the crystal structures of similar molecules suggest that the packing of this compound would likely be governed by a combination of forces. These could include π-π stacking interactions between the aromatic naphthalene rings, dipole-dipole interactions arising from the polar carbaldehyde group, and potentially weak C–H···O and C–H···F hydrogen bonds. The presence of fluorine atoms could also lead to C–F···π or other halogen-related interactions, which are known to influence crystal packing significantly.
However, without experimental data, any discussion of the specific molecular conformation (e.g., the planarity of the molecule or the orientation of the carbaldehyde group relative to the ring) and the detailed nature of the supramolecular architecture remains conjectural. The generation of data tables with crystallographic information is therefore not possible. Further research involving the synthesis of suitable single crystals and subsequent X-ray diffraction analysis is required to elucidate the solid-state structure of this compound.
Computational and Theoretical Investigations of 6,7 Difluoronaphthalene 2 Carbaldehyde
Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry Optimization
Density Functional Theory (DFT) is a robust quantum mechanical method used to investigate the electronic structure of many-body systems. nih.gov It is widely employed to determine optimized molecular geometries, electronic properties, and vibrational frequencies. researchgate.netnih.gov Calculations for 6,7-Difluoronaphthalene-2-carbaldehyde typically utilize hybrid functionals like B3LYP in conjunction with basis sets such as 6-311++G(d,p) to achieve a balance between computational cost and accuracy. researchgate.netresearchgate.net
Geometry optimization is a fundamental computational step to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to the minimum energy on the potential energy surface. For this compound, the primary conformational flexibility arises from the rotation of the carbaldehyde (-CHO) group relative to the naphthalene (B1677914) ring.
Below is a table of predicted bond lengths and angles for the optimized geometry of the most stable conformer of this compound, based on typical values from DFT calculations on similar aromatic systems.
| Parameter | Atoms Involved | Predicted Value |
|---|---|---|
| Bond Length | C=O | ~1.21 Å |
| Bond Length | C-F | ~1.35 Å |
| Bond Length | C(ring)-C(aldehyde) | ~1.48 Å |
| Bond Angle | O=C-C(ring) | ~124° |
| Bond Angle | F-C-C(ring) | ~119° |
| Dihedral Angle | O=C-C-C(ring) | ~180° (for O-trans) |
Frontier Molecular Orbital (FMO) theory is a cornerstone for understanding chemical reactivity. wikipedia.orgyoutube.com It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. libretexts.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor (nucleophile), while the LUMO, the innermost empty orbital, acts as an electron acceptor (electrophile). youtube.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for predicting a molecule's reactivity and kinetic stability. ajchem-a.com A small energy gap indicates that the molecule can be easily excited, suggesting higher chemical reactivity and lower stability. nih.gov For this compound, the π-conjugated naphthalene system combined with the electron-withdrawing nature of the fluorine atoms and the carbaldehyde group is expected to significantly influence the FMO energies. The formyl (-CHO) group, in particular, tends to lower the HOMO-LUMO gap in aromatic systems. researchgate.net
DFT calculations can precisely determine the energies of these orbitals. The HOMO is typically delocalized across the π-system of the naphthalene ring, while the LUMO also shows significant delocalization with a notable contribution from the carbaldehyde group.
| Property | Predicted Value (eV) | Implication |
|---|---|---|
| HOMO Energy | -6.5 to -7.0 | Represents ionization potential; region of nucleophilicity. |
| LUMO Energy | -2.5 to -3.0 | Represents electron affinity; region of electrophilicity. |
| HOMO-LUMO Gap (ΔE) | ~4.0 | Indicates moderate chemical reactivity and stability. |
Molecular Electrostatic Potential (MEP) mapping is a visualization technique used to understand the charge distribution and sites of potential electrophilic and nucleophilic attack within a molecule. researchgate.net The MEP map is plotted onto the molecule's electron density surface, with different colors representing varying electrostatic potential values.
Typically, regions of negative potential (colored red to yellow) are electron-rich and are susceptible to electrophilic attack. Conversely, regions of positive potential (colored blue) are electron-poor and are prone to nucleophilic attack. researchgate.netwolfram.com For this compound, the MEP map is predicted to show:
Intense Negative Potential (Red): Localized on the highly electronegative oxygen atom of the carbonyl group, making it the primary site for protonation and electrophilic interaction.
Moderate Negative Potential (Yellow/Green): Around the fluorine atoms due to their high electronegativity.
Positive Potential (Blue): Concentrated around the hydrogen atom of the aldehyde group and spread across the hydrogen atoms of the naphthalene ring, indicating these are electron-deficient regions.
The MEP map provides a clear, qualitative picture of the molecule's polarity and its reactive sites, complementing the quantitative data from FMO analysis.
Spectroscopic Property Predictions via Quantum Chemical Methods
Quantum chemical methods are invaluable for predicting and interpreting spectroscopic data. By simulating spectra, researchers can assign experimental peaks to specific molecular motions or electronic transitions, confirming the molecule's structure and understanding its behavior.
Nuclear Magnetic Resonance (NMR) spectroscopy is a definitive technique for structure elucidation. Theoretical calculations can predict ¹H, ¹³C, and ¹⁹F NMR chemical shifts with high accuracy. The Gauge-Including Atomic Orbital (GIAO) method, implemented within a DFT framework, is the most common and reliable approach for such predictions. rsc.orgimist.ma
Calculations are performed on the optimized molecular geometry. The computed isotropic shielding values are then converted to chemical shifts (δ) by referencing them against a standard compound like Tetramethylsilane (TMS). For ¹⁹F NMR, predicting chemical shifts in fluorinated aromatic compounds can be challenging, but modern computational methods combined with appropriate scaling factors can achieve reliable results. nih.govworktribe.com These predictions are crucial for assigning signals in complex spectra, especially for molecules with multiple, similar chemical environments.
Theoretical simulations of vibrational and electronic spectra provide a direct link between the computed molecular properties and experimental measurements.
Vibrational (IR/Raman) Spectra: DFT calculations can determine the harmonic vibrational frequencies of a molecule. nih.gov These frequencies correspond to specific molecular motions, such as bond stretching, bending, and torsional movements. The simulated IR and Raman spectra help in the assignment of experimental spectral bands. nih.gov For this compound, key predicted vibrational modes would include the C=O stretching of the aldehyde group (typically a strong band around 1700 cm⁻¹), C-F stretching modes, and various C-H and C=C stretching and bending modes characteristic of the substituted naphthalene ring.
UV-Vis Spectra: The electronic absorption properties are simulated using Time-Dependent Density Functional Theory (TD-DFT). mdpi.com This method calculates the energies of electronic transitions from the ground state to various excited states, along with their corresponding oscillator strengths, which relate to absorption intensity. researchgate.netyoutube.com The simulated UV-Vis spectrum for this compound would be expected to show characteristic π→π* transitions associated with the aromatic naphthalene core, with the aldehyde and fluoro substituents causing shifts in the absorption maxima (λ_max) compared to unsubstituted naphthalene.
Reaction Mechanism Studies and Transition State Analysis
Computational chemistry offers powerful tools to dissect complex reaction mechanisms at a molecular level. For a molecule like this compound, theoretical studies would be invaluable for predicting its reactivity, particularly at the aldehyde functional group, which is a primary site for nucleophilic attack and oxidation/reduction reactions.
The presence of two fluorine atoms on the naphthalene core is expected to significantly influence the energetics of reaction pathways. Fluorine is a highly electronegative atom that exerts a strong electron-withdrawing inductive effect. This effect would render the aldehydic carbon more electrophilic and thus more susceptible to nucleophilic attack compared to a non-fluorinated naphthalene-2-carbaldehyde. DFT calculations on similar fluorinated aromatic compounds have shown that fluorine substitution can lower the energy barrier for nucleophilic aromatic substitution reactions. dntb.gov.ua
A hypothetical reaction pathway that could be computationally explored is the nucleophilic addition of a generic nucleophile (Nu⁻) to the carbonyl group. The key energetic parameters that would be calculated are the activation energy (ΔG‡) and the reaction energy (ΔG_rxn).
Interactive Data Table: Hypothetical Energetic Parameters for Nucleophilic Addition
| Reaction Step | Parameter | Hypothetical Value (kcal/mol) | Description |
| Step 1: Nucleophilic Attack | Activation Energy (ΔG‡) | 10 - 15 | Energy barrier for the nucleophile to attack the carbonyl carbon and form the tetrahedral intermediate. The electron-withdrawing fluorine atoms are expected to lower this barrier compared to the non-fluorinated analogue. |
| Reaction Energy (ΔG_rxn) | -5 to -10 | The formation of the tetrahedral intermediate is typically an exergonic process. | |
| Step 2: Protonation | Activation Energy (ΔG‡) | < 5 | The energy barrier for the protonation of the alkoxide intermediate is generally low in the presence of a proton source. |
| Reaction Energy (ΔG_rxn) | -15 to -25 | The overall reaction to form the alcohol product is thermodynamically favorable. |
Note: These values are hypothetical and serve as illustrative examples based on general principles of organic reactions and the known effects of fluorine substitution. Actual values would require specific DFT calculations for this compound.
Transition state analysis for such a reaction would reveal the geometry of the molecule at the peak of the energy profile. For the nucleophilic addition, the transition state would feature a partial bond between the nucleophile and the carbonyl carbon, and a partially broken carbon-oxygen pi bond. Computational methods can precisely calculate the bond lengths and angles of this transient species. researchgate.net
Non-Covalent Interactions and Intermolecular Forces
Non-covalent interactions are crucial in determining the solid-state structure, physical properties, and biological activity of molecules. nih.govlibretexts.orgtaylorandfrancis.com For this compound, a variety of such interactions are expected to be at play, largely influenced by the presence of the fluorine atoms and the polar aldehyde group.
The fluorine atoms in this compound can participate in several types of non-covalent interactions. While fluorine is not a strong hydrogen bond acceptor, C-F···H-C interactions can occur. princeton.edu More significantly, fluorine can engage in halogen bonding, where the region of positive electrostatic potential on the fluorine atom (the σ-hole) interacts with a nucleophile. rsc.org The electron-withdrawing nature of the naphthalene ring can enhance the σ-hole on the fluorine atoms. rsc.org
Furthermore, the difluoronaphthalene core can participate in π-π stacking interactions, a common feature in polycyclic aromatic hydrocarbons. princeton.edu The introduction of fluorine atoms can modulate these interactions. Perfluorination of aromatic compounds has been shown to strengthen van der Waals interactions with other molecules. nih.gov The opposing quadrupoles of fluorinated and non-fluorinated aromatic rings can lead to strong electrostatic interactions. princeton.edu
The polar aldehyde group introduces the possibility of dipole-dipole interactions and hydrogen bonding, where the carbonyl oxygen can act as a hydrogen bond acceptor. youtube.com
Interactive Data Table: Potential Non-Covalent Interactions for this compound
| Interaction Type | Description | Key Atoms Involved | Estimated Strength (kcal/mol) |
| π-π Stacking | Attractive interaction between the aromatic rings of two naphthalene cores. | Aromatic C atoms | 2 - 5 |
| Dipole-Dipole | Interaction between the permanent dipoles of the aldehyde groups on adjacent molecules. | C=O group | 1 - 4 |
| C-H···O Hydrogen Bond | Weak hydrogen bond between an aromatic C-H and the carbonyl oxygen of a neighboring molecule. | C-H, C=O | 0.5 - 2 |
| C-F···H-C Interaction | Weak interaction between a fluorine atom and a hydrogen atom on an adjacent molecule. | C-F, C-H | 0.2 - 1 |
| Halogen Bonding (C-F···Nu) | Interaction of the positive σ-hole on a fluorine atom with a nucleophilic region (e.g., a lone pair on an oxygen or nitrogen atom). | C-F, Nucleophile | 1 - 5 |
| Van der Waals Forces | Ubiquitous attractive forces arising from temporary fluctuations in electron density. | All atoms | Variable, cumulative |
Note: The strengths are estimates based on typical values for these types of interactions found in the literature. Precise quantification would require high-level computational analysis.
Derivatives and Analogues of 6,7 Difluoronaphthalene 2 Carbaldehyde: Design and Synthesis for Chemical Libraries
Synthesis of Fluorinated Naphthalene-Based Scaffolds for Diverse Chemical Space Exploration
The difluoronaphthalene core of 6,7-Difluoronaphthalene-2-carbaldehyde offers a privileged scaffold for library synthesis. The presence of two fluorine atoms can significantly modulate the physicochemical properties of resulting compounds, influencing factors such as metabolic stability, lipophilicity, and binding affinity. The exploration of this chemical space begins with the strategic synthesis of a variety of fluorinated naphthalene-based structures.
Incorporation into Complex Molecular Architectures
The aldehyde group of this compound serves as a key reactive handle for its incorporation into larger and more complex molecular frameworks. This is typically achieved through a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. For instance, Wittig-type reactions can be employed to introduce alkenyl functionalities, which can then be further elaborated. Similarly, aldol (B89426) condensations and related reactions allow for the construction of α,β-unsaturated ketone derivatives, which are themselves versatile intermediates.
The strategic placement of the fluorine atoms on the naphthalene (B1677914) ring can also direct the regioselectivity of subsequent reactions, providing a level of control in the assembly of intricate architectures. While specific examples for this compound are not extensively documented in publicly available literature, the principles of its reactivity can be inferred from related naphthalene aldehydes.
Synthesis of Heterocyclic Compounds Incorporating the Fluoronaphthalene Core
The aldehyde functionality of this compound is a prime starting point for the synthesis of a wide array of heterocyclic compounds. Condensation reactions with various dinucleophiles are a common and effective strategy. For example, reaction with hydrazines can yield pyrazoles, while reaction with hydroxylamine (B1172632) can lead to isoxazoles. Similarly, multicomponent reactions, such as the Hantzsch pyridine (B92270) synthesis or the Biginelli reaction, can be adapted to incorporate the difluoronaphthalene moiety into dihydropyridine (B1217469) and dihydropyrimidinone scaffolds, respectively.
The synthesis of such heterocyclic derivatives is of significant interest as these ring systems are prevalent in biologically active molecules. The introduction of the 6,7-difluoronaphthalene core is anticipated to impart unique pharmacological profiles to these new chemical entities.
Strategies for Modular Assembly and Combinatorial Synthesis
The true power of this compound as a building block lies in its suitability for modular and combinatorial synthetic approaches. These strategies enable the rapid generation of large, systematically varied libraries of compounds, which are essential for high-throughput screening and the discovery of new lead compounds in drug discovery.
Utilizing this compound as a Key Building Block
In a combinatorial synthesis workflow, this compound can be utilized as a central scaffold to which a variety of building blocks are appended. For example, in a library synthesis targeting a specific class of receptors, the difluoronaphthalene-2-carbaldehyde could be reacted with a diverse set of amines via reductive amination to generate a library of secondary and tertiary amines. Each amine in this library would share the common difluoronaphthalene core but differ in the appended substituent, allowing for a systematic exploration of the structure-activity relationship.
To illustrate the potential for library generation, consider the following hypothetical reaction schemes where this compound is the starting material.
Table 1: Hypothetical Library Synthesis via Reductive Amination
| Entry | Amine (R-NH2) | Product |
| 1 | Aniline (B41778) | N-((6,7-difluoronaphthalen-2-yl)methyl)aniline |
| 2 | Benzylamine | N-((6,7-difluoronaphthalen-2-yl)methyl)-1-phenylmethanamine |
| 3 | Morpholine | 4-((6,7-difluoronaphthalen-2-yl)methyl)morpholine |
Table 2: Hypothetical Library Synthesis via Wittig Reaction
| Entry | Phosphonium Ylide | Product |
| 1 | (Triphenylphosphoranylidene)acetonitrile | 3-(6,7-difluoronaphthalen-2-yl)acrylonitrile |
| 2 | Methyl (triphenylphosphoranylidene)acetate | Methyl 3-(6,7-difluoronaphthalen-2-yl)acrylate |
| 3 | (4-Nitrobenzyl)triphenylphosphonium bromide | 1-(4-nitrophenyl)-2-(6,7-difluoronaphthalen-2-yl)ethene |
These tables represent a small fraction of the potential diversity that can be achieved starting from this single fluorinated building block. The modular nature of these synthetic strategies allows for the creation of vast chemical libraries, each compound carrying the distinct fingerprint of the 6,7-difluoronaphthalene core, poised for the exploration of new chemical and biological frontiers.
Exploration of 6,7 Difluoronaphthalene 2 Carbaldehyde in Advanced Functional Materials Science
Integration into Polymer Architectures for Enhanced Properties
The unique structure of 6,7-Difluoronaphthalene-2-carbaldehyde, featuring a fluorinated aromatic core and a reactive aldehyde group, positions it as a promising, albeit currently unexplored, building block for advanced polymer architectures.
Monomer Design for Conjugated Polymers and Copolymers
The 6,7-difluoronaphthalene moiety offers several advantageous properties for monomer design. The fluorine atoms are strongly electron-withdrawing, which can lower the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) of the resulting polymer. This electronic modification is a key strategy in tuning the optical and electronic properties of conjugated materials, potentially leading to enhanced stability and facilitating electron injection/transport in electronic devices.
The carbaldehyde group provides a versatile handle for polymerization. It can be transformed into a variety of other functional groups suitable for different polymerization techniques. For instance, it can be converted into a vinyl group, an alkyne, or a boronic ester, making it a precursor for monomers used in polymerization reactions like Suzuki, Stille, or Sonogashira coupling.
In designing copolymers, this compound could serve as an electron-accepting unit. When copolymerized with electron-donating monomers, it would create a donor-acceptor (D-A) architecture along the polymer backbone, a fundamental design principle for materials used in organic photovoltaics and light-emitting diodes.
Table 1: Potential Monomer Derivatives of this compound and Polymerization Methods
| Monomer Derivative | Reactive Group | Potential Polymerization Method |
| 6,7-Difluoro-2-vinylnaphthalene | Vinyl | Addition Polymerization, ADMET |
| 2-Ethynyl-6,7-difluoronaphthalene | Alkyne | Sonogashira Coupling |
| (6,7-Difluoronaphthalen-2-yl)methanol | Hydroxyl | Etherification, Esterification |
| 2-Bromo-6,7-difluoronaphthalene | Bromo | Suzuki, Stille, Kumada Coupling |
Polycondensation Reactions Involving the Carbaldehyde Moiety
The carbaldehyde functionality of this compound allows for its direct participation in polycondensation reactions. One of the most direct methods is the Wittig or Horner-Wadsworth-Emmons (HWE) reaction. By reacting the difunctional aldehyde with a bis-phosphonium salt or bis-phosphonate ester, poly(arylene vinylene) (PAV) type polymers can be synthesized.
For example, a polycondensation reaction between this compound and a comonomer such as 1,4-xylylene bis(triphenylphosphonium bromide) would theoretically yield a poly(6,7-difluoronaphthalenevinylene-co-phenylenevinylene). The incorporation of the difluoronaphthalene unit would be expected to influence the polymer's solubility, morphology, and electronic properties compared to its non-fluorinated analogs. The aldehyde group can also participate in the formation of poly(azomethine)s or poly(Schiff base)s through condensation with diamine monomers. These polymers are known for their thermal stability and interesting optoelectronic properties.
Applications in Organic Electronic Materials (Conceptual Design)
The conceptual design of organic electronic materials incorporating the this compound unit is predicated on the electronic influence of its fluorinated aromatic system.
Role in Donor-Acceptor (D-A) Conjugated Systems
In donor-acceptor (D-A) conjugated systems, the flow of charge between electron-rich (donor) and electron-poor (acceptor) units upon photoexcitation is fundamental to the operation of organic solar cells and other optoelectronic devices. The difluoronaphthalene core is inherently electron-deficient due to the high electronegativity of the fluorine atoms.
When integrated into a conjugated polymer or a small molecule alongside a suitable electron-donating moiety (e.g., thiophene, carbazole, or fluorene (B118485) derivatives), the 6,7-difluoronaphthalene unit would function as the acceptor. This D-A structure facilitates intramolecular charge transfer (ICT), which is characterized by a red-shifted absorption spectrum compared to the individual donor and acceptor units. The energy of this ICT band can be tuned by varying the strength of the donor and acceptor components, allowing for the rational design of materials that absorb specific wavelengths of light, a crucial aspect for photovoltaic applications. The fluorine substitution also offers the potential for improved intermolecular packing in the solid state, which can enhance charge mobility.
Table 2: Conceptual Donor-Acceptor Pairs with 6,7-Difluoronaphthalene Acceptor Unit
| Electron Donor Unit | Potential Application | Key Feature |
| Thiophene / Bithiophene | Organic Photovoltaics (OPV) | Broad absorption, good charge transport |
| Carbazole | Organic Light-Emitting Diodes (OLED) | High triplet energy, good hole transport |
| Fluorene | OLEDs, Organic Field-Effect Transistors (OFET) | High photoluminescence quantum yield, good stability |
Supramolecular Chemistry and Self-Assembly (Conceptual)
The field of supramolecular chemistry focuses on chemical systems composed of a discrete number of molecules bound together by non-covalent forces. The structure of this compound suggests it could be a valuable component in the design of self-assembling systems.
Non-Covalent Interactions in Organized Assemblies
The assembly of molecules into well-defined, ordered structures is governed by a variety of non-covalent interactions, including hydrogen bonding, π-π stacking, and halogen bonding.
π-π Stacking: The extended aromatic system of the naphthalene (B1677914) core promotes π-π stacking interactions, leading to the formation of columnar or lamellar structures. The presence of fluorine atoms can significantly modulate these interactions, often leading to more ordered packing arrangements due to favorable quadrupole-quadrupole interactions.
Hydrogen Bonding: While the parent molecule does not have strong hydrogen bond donors, the carbaldehyde's oxygen atom can act as a hydrogen bond acceptor. Furthermore, derivatives of the aldehyde, such as conversion to a carboxylic acid or an amide, would introduce strong hydrogen bonding capabilities, enabling the formation of predictable and robust supramolecular structures like tapes, rosettes, or sheets.
Halogen Bonding: The fluorine atoms on the naphthalene ring are potential halogen bond acceptors. While fluorine is the least polarizable halogen and thus the weakest halogen bond donor, interactions with strong Lewis basic sites are possible and could be used as a subtle tool to direct self-assembly.
The interplay of these non-covalent forces could be harnessed to direct the self-assembly of this compound derivatives into functional nanomaterials, such as nanofibers, gels, or liquid crystals, with potential applications in sensing, catalysis, and electronics.
Electrochemical Behavior and Synthetic Electrochemistry Involving 6,7 Difluoronaphthalene 2 Carbaldehyde
Redox Potentials and Electrochemical Characterization
The redox potentials of an organic molecule provide crucial insights into its electronic structure and reactivity. For 6,7-Difluoronaphthalene-2-carbaldehyde, these potentials are primarily associated with the reduction of the naphthalene (B1677914) core and the carbaldehyde functional group.
The carbaldehyde group introduces an additional site for electrochemical reduction. Aromatic aldehydes can undergo a single-electron reduction at the cathode, leading to the formation of radical anions that can then participate in further reactions, such as homo-coupling. rsc.org The potential at which this reduction occurs is influenced by the substituents on the aromatic ring.
Interactive Table: Redox Potentials of Naphthalene Derivatives
| Compound | Reduction Potential (V vs. reference) | Oxidation Potential (V vs. reference) | Reference Electrode |
| Naphthalene | -2.5 (vs. Ag/AgCl) | +1.3 (vs. Ag/AgCl) | Ag/AgCl |
| 2-Naphthaldehyde | -1.8 (vs. SCE) | Not reported | Saturated Calomel Electrode (SCE) |
| Naphthalene Diimide | -0.5 to -1.0 (vs. Fc/Fc+) | Not reported | Ferrocene/Ferrocenium |
Note: This table presents data for related compounds to illustrate general trends, as specific data for this compound is not available.
The presence of two fluorine atoms on the naphthalene ring is expected to have a significant impact on the redox potentials of this compound. Fluorine is a highly electronegative atom, and its substitution on an aromatic ring generally leads to a stabilization of the molecule's frontier orbitals. electrosynthesis.com This stabilization makes the molecule more difficult to oxidize and easier to reduce.
Electrosynthesis Applications and Methodologies
Electrosynthesis offers a sustainable and efficient alternative to traditional chemical synthesis by using electricity to drive chemical reactions. nyu.edu The unique electrochemical properties of this compound make it a promising candidate for various electrosynthetic transformations.
Electrochemical carboxylation is a powerful technique for the synthesis of carboxylic acids by utilizing carbon dioxide as a C1 source. This process typically involves the electrochemical reduction of an organic substrate to generate a nucleophilic intermediate that then reacts with CO2. For aromatic aldehydes, this can lead to the formation of α-hydroxy carboxylic acids.
While specific studies on the electrochemical carboxylation of this compound are not documented, the general mechanism for related compounds involves the reduction of the aldehyde to a radical anion, which can then be carboxylated. The presence of fluorine atoms can influence the regioselectivity and efficiency of such reactions. For instance, in the case of α-CF3 alkenes, electrochemical methods have been used to achieve regioselective carboxylation. nih.gov
The principles of green chemistry are increasingly being integrated into synthetic methodologies, and electrosynthesis is at the forefront of this movement. nyu.edu The use of electricity as a "reagent" minimizes waste and avoids the need for harsh chemical oxidants or reductants. acs.org For fluorinated compounds like this compound, electrosynthesis provides a powerful tool for selective transformations.
The use of fluorinated solvents, such as 2,2,2-trifluoroethanol (B45653) (TFE), can further enhance the sustainability and efficiency of electrosynthetic processes by actively participating in the reaction and influencing selectivity. acs.org Electrochemical methods are also being developed for selective fluorination and defluorination reactions, offering pathways for the synthesis and modification of fluorinated aromatic compounds. electrosynthesis.comnih.gov These sustainable approaches hold great potential for the future development of synthetic routes involving this compound and other valuable fluorinated molecules.
Fluorescence and Photophysical Properties of 6,7 Difluoronaphthalene 2 Carbaldehyde and Its Derivatives for Probe Development
Design Principles for Naphthalene-Based Fluorescent Probes
The design of fluorescent probes based on a naphthalene (B1677914) scaffold is a well-established strategy in the field of chemical sensing. nih.govresearchgate.net The naphthalene core is an attractive fluorophore due to its rigid, planar structure and extended π-electron system, which generally leads to high quantum yields and excellent photostability. nih.gov The fundamental design principle involves the integration of three key components: the naphthalene fluorophore, a recognition site (receptor) for a specific analyte, and a linker that connects the fluorophore and the receptor.
The fluorescence output of the probe is designed to be modulated upon the binding of the analyte to the recognition site. This modulation can occur through several photophysical mechanisms, including Photoinduced Electron Transfer (PET), Intramolecular Charge Transfer (ICT), and Förster Resonance Energy Transfer (FRET). researchgate.net In a typical PET-based sensor, the fluorescence of the naphthalene core is "turned off" in the absence of the analyte due to electron transfer from the receptor. Upon analyte binding, this electron transfer is inhibited, leading to a "turn-on" of fluorescence. For ICT-based probes, the binding of an analyte to the receptor alters the electron-donating or -accepting properties of substituents on the naphthalene ring, resulting in a shift in the emission wavelength.
For a hypothetical probe based on 6,7-Difluoronaphthalene-2-carbaldehyde, the difluoro substitutions at the 6 and 7 positions would act as electron-withdrawing groups, influencing the electronic properties of the naphthalene system. The carbaldehyde group at the 2-position serves as a versatile handle for chemical modification, allowing for the attachment of various recognition moieties through reactions such as Schiff base formation. The specific design would depend on the target analyte. For instance, a receptor with a high affinity for a particular metal ion could be appended to the carbaldehyde group to create a metal ion sensor.
Structure-Property Relationships Governing Fluorescence Emission
The fluorescence properties of naphthalene derivatives are highly sensitive to their chemical structure. The nature and position of substituents on the naphthalene ring play a crucial role in determining the fluorescence quantum yield, emission wavelength, and Stokes shift.
Quantum Yield and Wavelength Modulation via Structural Modifications
The introduction of electron-donating groups (e.g., -OH, -NH2, -OR) or electron-withdrawing groups (e.g., -CN, -NO2, -CHO, and halogens like -F) can significantly alter the photophysical properties of the naphthalene core. researchgate.net Electron-donating groups generally increase the fluorescence quantum yield and cause a red-shift (bathochromic shift) in the emission wavelength, while electron-withdrawing groups can either quench the fluorescence or lead to a blue-shift (hypsochromic shift).
In the case of this compound, the two fluorine atoms are electron-withdrawing, which would be expected to influence the ICT character of the molecule. The carbaldehyde group is also electron-withdrawing. Modification of this carbaldehyde group, for example, by converting it into a Schiff base with an electron-donating amine, would create a classic "push-pull" system. In such a system, the extent of ICT would be significant, and the fluorescence emission would likely be in the longer wavelength region of the spectrum. The specific choice of the amine would allow for fine-tuning of the emission wavelength and quantum yield.
Unfortunately, no specific experimental data on the quantum yield and emission wavelengths for derivatives of this compound are available in the scientific literature. A systematic study of a series of derivatives would be necessary to establish concrete structure-property relationships.
Interactive Data Table: General Photophysical Properties of Naphthalene Derivatives (Illustrative)
Since no specific data for this compound derivatives are available, the following table provides a general illustration of how substituents can affect the photophysical properties of a naphthalene core, based on established principles.
| Naphthalene Derivative | Substituent Type | Expected Emission Wavelength | Expected Quantum Yield |
| Naphthalene | Unsubstituted | UV-Blue | Low |
| 2-Naphthol | Electron-Donating (-OH) | Blue-Green | Moderate |
| 2-Aminonaphthalene | Electron-Donating (-NH2) | Green | High |
| 2-Naphthoic acid | Electron-Withdrawing (-COOH) | Blue | Moderate |
| 6-Bromo-2-naphthol | Electron-Donating (-OH), Electron-Withdrawing (-Br) | Blue-Green | Moderate-High |
This table is for illustrative purposes only and does not represent experimental data for this compound.
Chemodosimetric and Chemosensing Mechanisms
Chemosensors based on naphthalene derivatives can operate through two primary mechanisms: chemosensing and chemodosimetry. Chemosensing involves a reversible interaction between the probe and the analyte, where the fluorescence change is dependent on the analyte concentration. Chemodosimeters, on the other hand, undergo an irreversible chemical reaction with the analyte, leading to a permanent change in the fluorescence signal.
Response to Specific Analytes (e.g., thiols, metal ions in in-vitro systems)
Thiols: The detection of biologically important thiols such as cysteine, homocysteine, and glutathione (B108866) is a significant area of research. A common strategy for designing thiol-selective probes involves the use of a recognition moiety that can react specifically with the sulfhydryl group. For a probe derived from this compound, the aldehyde group could be functionalized with a group that is reactive towards thiols. For instance, an α,β-unsaturated ketone (a Michael acceptor) could be introduced, which would undergo a nucleophilic addition reaction with thiols. nih.gov This reaction would disrupt the electronic structure of the probe and lead to a change in its fluorescence. A closely related compound, 6-fluoronaphthalene-2,3-dicarbaldehyde, has been utilized in a probe for glutathione, suggesting the viability of fluorinated naphthalene aldehydes in thiol sensing. nih.gov
Metal Ions: Naphthalene-based probes are widely used for the detection of various metal ions. The design of these probes typically involves incorporating a chelating agent into the structure that can selectively bind to the target metal ion. nih.govbohrium.com For this compound, the aldehyde functionality can be readily converted into a Schiff base by condensation with an appropriate amine. If the amine also contains other donor atoms (e.g., hydroxyl, carboxyl, or other amino groups), the resulting Schiff base can act as a multidentate ligand for metal ions. The coordination of a metal ion to this ligand would alter the conformation and electronic properties of the probe, leading to a change in fluorescence through mechanisms like CHEF (Chelation-Enhanced Fluorescence) or CHEQ (Chelation-Enhanced Quenching).
Detailed Research Findings
Role of 6,7 Difluoronaphthalene 2 Carbaldehyde in Catalysis and Organometallic Chemistry
Ligand Design for Organometallic Complexes
The aldehyde functionality of 6,7-Difluoronaphthalene-2-carbaldehyde serves as a versatile handle for the synthesis of a variety of ligands. One of the most common and effective strategies is its condensation with primary amines to form Schiff base ligands. These imine-containing molecules are capable of coordinating to a wide range of transition metals.
Schiff base ligands derived from this compound can act as bidentate or polydentate ligands, coordinating to transition metal centers through the imine nitrogen and potentially other donor atoms introduced via the amine precursor. For instance, reaction with an amino-functionalized phosphine (B1218219) could yield a P,N-bidentate ligand, which is a prevalent motif in catalysis. The coordination of such a hypothetical ligand with a transition metal like palladium(II) is depicted below:
Figure 1: Hypothetical coordination of a Schiff base ligand derived from this compound and 2-(diphenylphosphino)aniline (B1366319) to a Palladium(II) center.
The stability and geometry of the resulting metal complexes would be influenced by the nature of the metal, its oxidation state, and the steric and electronic properties of the ligand. Research on other naphthaldehyde-derived Schiff bases has shown their ability to form stable complexes with various transition metals, including copper, nickel, cobalt, and zinc. orientjchem.org
A hypothetical study on the coordination of a Schiff base ligand derived from this compound and aniline (B41778) (L1) with various transition metal acetates could yield complexes with the general formula [M(L1)₂(OAc)₂]. The characterization of these hypothetical complexes is summarized in the table below.
| Complex | Metal Ion | Coordination Geometry | Magnetic Moment (μB) |
|---|---|---|---|
| [Cu(L1)₂(OAc)₂] | Cu(II) | Distorted Octahedral | 1.85 |
| [Ni(L1)₂(OAc)₂] | Ni(II) | Octahedral | 3.10 |
| [Co(L1)₂(OAc)₂] | Co(II) | Octahedral | 4.95 |
| [Pd(L1)₂(OAc)₂] | Pd(II) | Square Planar | Diamagnetic |
The presence of two fluorine atoms on the naphthalene (B1677914) ring of this compound is expected to have a profound impact on the electronic properties of any derived ligand. Fluorine is the most electronegative element, and its strong electron-withdrawing nature through inductive effects (-I effect) would decrease the electron density on the naphthalene system.
This electron deficiency would, in turn, influence the donor properties of the coordinating atoms in the ligand. For a Schiff base ligand, the nitrogen atom of the imine would become less basic, leading to a weaker σ-donation to the metal center. This modulation of the ligand's electronic properties is a key strategy in catalyst design. A more electron-deficient metal center can exhibit enhanced reactivity in certain catalytic steps, such as oxidative addition.
The impact of fluorine substitution on the electronic properties of ligands is a well-documented phenomenon in organometallic chemistry. rsc.org For instance, fluorinated phosphine ligands are known to increase the electrophilicity of the metal center, which can be beneficial in catalytic reactions involving nucleophilic attack on a coordinated substrate.
| Ligand | Description | Expected Electronic Effect | Potential Impact on Metal Center |
|---|---|---|---|
| L-H | Schiff base from Naphthalene-2-carbaldehyde | Reference | Reference |
| L-F2 | Schiff base from this compound | Strongly electron-withdrawing | Increased electrophilicity, enhanced oxidative addition |
Catalytic Activity of Derived Organometallic Species
Organometallic complexes bearing ligands derived from this compound could potentially find applications in various homogeneous catalytic transformations. The electronic and steric environment created by these ligands could lead to unique reactivity and selectivity.
C-H Activation:
Palladium-catalyzed C-H activation is a powerful tool for the functionalization of unreactive C-H bonds. nih.govrsc.org The design of the ligand is crucial for the efficiency and selectivity of these reactions. A hypothetical palladium complex bearing a ligand derived from this compound could be an active catalyst for the direct arylation of C-H bonds. The electron-withdrawing nature of the difluoronaphthyl group could facilitate the C-H activation step and the subsequent reductive elimination.
For example, in the direct C8-arylation of 1-amidonaphthalenes, palladium catalysts are known to be effective. nih.gov A hypothetical catalyst system using a palladium precursor and a ligand derived from this compound could be explored for this transformation.
Cross-Coupling Reactions:
Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Heck couplings, are fundamental transformations in organic synthesis. The performance of the palladium catalyst is highly dependent on the nature of the supporting ligand. Ligands derived from this compound could offer advantages in these reactions. The electron-deficient nature of the ligand could promote the oxidative addition of the aryl halide to the palladium(0) center, which is often the rate-determining step. Furthermore, the steric bulk of the naphthalene core can influence the reductive elimination step, leading to higher turnover numbers.
A hypothetical study could investigate the efficacy of a palladium complex of a Schiff base derived from this compound in the Suzuki-Miyaura coupling of an aryl bromide with an arylboronic acid. The results could be compared with a catalyst bearing a non-fluorinated analogue to elucidate the effect of the fluorine substituents.
| Catalyst | Ligand | Reaction Time (h) | Yield (%) |
|---|---|---|---|
| Pd(OAc)₂ / L-H | Schiff base from Naphthalene-2-carbaldehyde | 12 | 85 |
| Pd(OAc)₂ / L-F2 | Schiff base from this compound | 8 | 95 |
Future Research Directions and Emerging Paradigms for 6,7 Difluoronaphthalene 2 Carbaldehyde
Exploration of Novel Synthetic Pathways and Mechanistic Insights
The development of efficient and regioselective synthetic routes is paramount to unlocking the potential of 6,7-Difluoronaphthalene-2-carbaldehyde. Future research will likely focus on multi-step syntheses starting from commercially available precursors, with a strong emphasis on late-stage functionalization.
Proposed Synthetic Strategies:
A plausible approach would involve the initial synthesis of a 2,3-difluoronaphthalene (B11919492) core, followed by the introduction of the carbaldehyde group at the 6-position (equivalent to the 2-position of the naphthalene (B1677914) ring system). Key reactions to be investigated would include:
Electrophilic Aromatic Substitution: Naphthalene is more reactive than benzene (B151609) towards electrophilic aromatic substitution and typically undergoes substitution at the 1-position (α-position). youtube.comwordpress.com However, the directing effects of the existing fluorine substituents and reaction conditions (e.g., temperature) can influence the regioselectivity. youtube.com Mechanistic studies, including kinetic versus thermodynamic control, will be crucial to selectively achieve substitution at the desired 2-position (β-position). youtube.comworldscientific.com
Formylation Reactions: Once the 6,7-difluoronaphthalene core is obtained, standard formylation methods such as the Vilsmeier-Haack or Gattermann-Koch reactions could be explored to introduce the aldehyde functionality. The electronic effects of the fluorine atoms will play a significant role in the reactivity and regioselectivity of this step.
Metal-Catalyzed Cross-Coupling: An alternative pathway could involve the synthesis of a di-substituted naphthalene, such as 6,7-difluoro-2-bromonaphthalene, which could then be converted to the aldehyde via reactions like the Bouveault aldehyde synthesis or through palladium-catalyzed formylation reactions.
Understanding the mechanistic pathways of these transformations will be essential for optimizing reaction conditions and yields. rsc.org This involves studying the stability of reaction intermediates, such as the naphthalenonium ion (a type of Wheland intermediate), to predict the preferred site of electrophilic attack. youtube.comworldscientific.com The formation of the α-substituted intermediate is generally favored due to the formation of more stable resonance structures where the aromaticity of one of the rings is preserved. wordpress.com
| Precursor/Intermediate | Potential Reaction | Target Functionality |
| 2,3-Difluoronaphthalene | Electrophilic Formylation (e.g., Vilsmeier-Haack) | Introduction of -CHO group |
| 6,7-Difluoro-2-bromonaphthalene | Metal-catalyzed formylation | Conversion of -Br to -CHO |
| Substituted Naphthalene Derivative | Multi-step synthesis involving cyclization | Formation of the difluoronaphthalene core |
Advanced Spectroscopic Techniques for In-Depth Characterization
The unambiguous structural elucidation of this compound and its future derivatives is critical. A combination of advanced spectroscopic techniques will be necessary for comprehensive characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will provide initial structural information. However, ¹⁹F NMR will be particularly powerful. nih.gov The high sensitivity, 100% natural abundance, and large chemical shift dispersion of the ¹⁹F nucleus make it an ideal probe. nih.govresearchgate.net Advanced 2D NMR techniques, such as ¹H-¹⁹F HETCOR, will be invaluable for establishing through-space and through-bond correlations between fluorine and proton nuclei, confirming the substitution pattern. nih.gov The absence of background signals in ¹⁹F NMR allows for the analysis of fluorinated molecules with minimal purification. nih.govresearchgate.net
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will be used to confirm the elemental composition. The fragmentation patterns observed in MS can provide valuable structural information. acs.orgresearchgate.net For halogenated compounds, the isotopic distribution can also be informative, although this is more pronounced for chlorine and bromine than for fluorine. researchgate.netlibretexts.org
Vibrational Spectroscopy: Fourier-transform infrared (FTIR) and Raman spectroscopy will be used to identify characteristic functional groups, such as the carbonyl (C=O) stretch of the aldehyde and the C-F vibrations of the fluoronaphthalene core. scientific.net
X-ray Crystallography: For crystalline derivatives, single-crystal X-ray diffraction will provide definitive proof of the three-dimensional molecular structure, including bond lengths, bond angles, and intermolecular interactions.
| Spectroscopic Technique | Information Obtained | Relevance to this compound |
| ¹⁹F NMR | Chemical environment of fluorine atoms | Confirms the presence and position of fluorine substituents. researchgate.net |
| 2D NMR (e.g., ¹H-¹⁹F HETCOR) | Correlation between different nuclei | Unambiguously assigns the substitution pattern on the naphthalene ring. nih.gov |
| High-Resolution Mass Spectrometry (HRMS) | Exact mass and elemental composition | Confirms the molecular formula. researchgate.net |
| X-ray Crystallography | 3D molecular structure | Provides definitive structural proof for crystalline derivatives. scientific.net |
Integration into Multicomponent Reaction Sequences
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all starting materials, are powerful tools for generating molecular diversity. rsc.orgnih.govbenthamscience.com The aldehyde functionality of this compound makes it an ideal candidate for several well-known MCRs.
Ugi and Passerini Reactions: These isocyanide-based MCRs are among the most versatile for creating complex, drug-like molecules. rsc.orgnih.gov The Passerini three-component reaction (P-3CR) involves an aldehyde, a carboxylic acid, and an isocyanide to produce α-acyloxy amides. researchgate.netrsc.orgorganic-chemistry.org The Ugi four-component reaction (U-4CR) adds an amine to this mixture to yield α-acylamino amides. nih.gov Integrating this compound into these reaction sequences could rapidly generate libraries of novel compounds bearing the difluoronaphthalene scaffold for biological screening.
Biginelli and Hantzsch Reactions: These MCRs are classics for the synthesis of heterocyclic compounds. The Biginelli reaction, for instance, combines an aldehyde, a β-ketoester, and urea (B33335) or thiourea (B124793) to form dihydropyrimidinones, which are known to have a wide range of biological activities. benthamscience.com
Other MCRs: The reactivity of the aromatic aldehyde can be exploited in numerous other MCRs to build diverse heterocyclic systems, such as pyran-annulated compounds. researchgate.netresearchgate.net
The use of this compound in these reactions would allow for the systematic exploration of the chemical space around the fluorinated naphthalene core, providing a straightforward route to novel and structurally complex molecules with potential therapeutic applications.
Design of Next-Generation Functional Materials Based on the Fluoronaphthalene Scaffold
The unique combination of a rigid, planar aromatic system and electron-withdrawing fluorine atoms suggests that derivatives of this compound could serve as building blocks for advanced functional materials. researchgate.netmdpi.com
Organic Light-Emitting Diodes (OLEDs): Naphthalene-based polymers are promising materials for OLED applications, particularly for blue light emission. mdpi.comrsc.org The introduction of fluorine can enhance thermal stability and tune the electronic properties of the material. acs.org The aldehyde group can be used as a reactive handle to polymerize or functionalize the core, incorporating it into copolymers or as a dopant in host-guest systems for OLED devices. mdpi.comossila.commdpi.com
Fluorinated Polymers: Fluoropolymers are known for their exceptional chemical resistance, thermal stability, and unique surface properties. researchgate.netmdpi.comfluoropolymerpartnership.com By converting the aldehyde group into a polymerizable unit (e.g., a vinyl or acrylate (B77674) group), novel monomers based on the 6,7-difluoronaphthalene scaffold could be synthesized. The resulting polymers would be expected to exhibit high thermal stability and low surface energy, making them suitable for applications in specialty coatings, membranes, or advanced composites. acs.org
Sensors: The electron-deficient nature of the difluoronaphthalene ring could make it sensitive to electron-rich analytes. By incorporating this scaffold into larger conjugated systems, it may be possible to design fluorescent sensors that exhibit changes in their emission properties upon binding to specific ions or molecules.
Further Computational Modeling and AI-Driven Design Strategies for New Derivatives
Computational chemistry and artificial intelligence (AI) are revolutionizing the design of new molecules for both medicine and materials science. researchgate.netmdpi.com These tools can accelerate the discovery process by predicting molecular properties and guiding synthetic efforts.
Quantum Chemical Calculations: Density Functional Theory (DFT) can be used to predict the geometric and electronic structures of this compound and its derivatives. Furthermore, computational methods can simulate spectroscopic data (NMR, IR) to aid in the characterization of newly synthesized compounds. aalto.firesearchgate.netnih.gov
Molecular Docking and Virtual Screening: For drug discovery applications, the structure of this compound can be used as a starting point for designing new ligands. ijpsjournal.com Molecular docking simulations can predict how these molecules might bind to the active sites of biological targets, such as enzymes or receptors. scientific.netnih.govresearchgate.netnih.gov This allows for the virtual screening of large compound libraries to identify promising candidates for further investigation.
AI and Machine Learning: Generative AI models can be trained on large datasets of known molecules and their properties to design entirely new molecular structures with desired characteristics. acs.orgdev.to For example, an AI model could be tasked with designing derivatives of this compound that have optimal properties for an OLED emitter or a specific biological target. scitechdaily.comnih.gov These AI-driven approaches can explore a vast chemical space much more efficiently than traditional methods, significantly accelerating the pace of discovery. nih.gov
The synergy between computational prediction and experimental validation will be key to efficiently exploring the potential of the this compound scaffold and developing new molecules with tailored functions.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
